molecular formula C11H16O5 B1626895 (3,5-bis(methoxymethoxy)phenyl)methanol CAS No. 76280-60-9

(3,5-bis(methoxymethoxy)phenyl)methanol

Cat. No.: B1626895
CAS No.: 76280-60-9
M. Wt: 228.24 g/mol
InChI Key: QZORVGYVDDOQNT-UHFFFAOYSA-N
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Description

(3,5-Bis(methoxymethoxy)phenyl)methanol (CAS 76280-60-9) is a benzyl alcohol derivative featuring protective methoxymethyl (MOM) ether groups on the phenyl ring. With a molecular formula of C11H16O5 and a molecular weight of 228.24 g/mol , this compound serves as a versatile synthetic building block in complex organic and medicinal chemistry research. Its primary research value lies in its role as a protected intermediate. The MOM groups effectively mask phenolic hydroxyl functions, allowing for selective manipulation at the benzylic alcohol site during multi-step synthesis. This utility is demonstrated in the concise synthesis of natural products like Pawhuskin A, where this compound is used to construct the core stilbene structure through a Horner-Wadsworth-Emmons condensation . Researchers should note that this compound requires careful handling. It is associated with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate safety precautions, including the use of personal protective equipment, should be followed in a laboratory setting. This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3,5-bis(methoxymethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O5/c1-13-7-15-10-3-9(6-12)4-11(5-10)16-8-14-2/h3-5,12H,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZORVGYVDDOQNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=CC(=C1)CO)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90440017
Record name 3,5-Bis(methoxymethoxy)benzylalcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76280-60-9
Record name 3,5-Bis(methoxymethoxy)benzylalcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3,5 Bis Methoxymethoxy Phenyl Methanol

Strategic Protection of Phenolic Hydroxyl Groups

The foundational step in the synthesis of (3,5-bis(methoxymethoxy)phenyl)methanol is the effective protection of the phenolic hydroxyl groups of a suitable precursor. The methoxymethyl (MOM) ether is a commonly employed protecting group for phenols due to its stability under a range of reaction conditions and its relatively straightforward removal.

Direct Methoxymethylation Techniques

The direct conversion of phenolic hydroxyls to MOM ethers is typically achieved using methoxymethyl chloride (MOMCl) in the presence of a base. This transformation can be applied to precursors such as 3,5-dihydroxybenzyl alcohol or, more commonly, a derivative like methyl 3,5-dihydroxybenzoate, which can then be further transformed into the target molecule.

The general reaction involves the deprotonation of the phenolic hydroxyl groups by a suitable base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of MOMCl to form the methoxymethyl ether.

Commonly used bases for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and non-nucleophilic organic bases such as diisopropylethylamine (DIPEA). The choice of solvent is also crucial, with aprotic solvents like tetrahydrofuran (THF), dichloromethane (B109758) (DCM), and dimethylformamide (DMF) being frequently utilized.

For instance, the protection of a precursor like methyl 3,5-dihydroxybenzoate can be effectively carried out using MOMCl and a base in an appropriate solvent, leading to the formation of methyl 3,5-bis(methoxymethoxy)benzoate. This intermediate is then poised for the subsequent reduction step.

Optimization of Reagent Stoichiometry and Reaction Conditions

The efficiency of the methoxymethylation reaction is highly dependent on the careful optimization of several parameters, including reagent stoichiometry, choice of base and solvent, reaction temperature, and reaction time.

Reagent Stoichiometry: A slight excess of methoxymethyl chloride is generally used to ensure the complete conversion of both phenolic hydroxyl groups. Typically, 2.2 to 2.5 equivalents of MOMCl are employed for each equivalent of the dihydroxy precursor. The amount of base is also critical; a sufficient excess is required to neutralize the HCl generated during the reaction and to facilitate the deprotonation of the phenols.

Reaction Conditions: The choice of base and solvent system can significantly impact the reaction yield and purity of the product. Stronger bases like NaH in THF can drive the reaction to completion, even at lower temperatures. Milder bases such as K₂CO₃ in DMF or acetone (B3395972) may require elevated temperatures to achieve a reasonable reaction rate. The reaction temperature is typically maintained between 0 °C and room temperature to minimize potential side reactions.

Below is an interactive data table summarizing typical conditions for the methoxymethylation of phenolic hydroxyl groups.

ParameterTypical Range/OptionsRationale
MOMCl (equivalents) 2.2 - 2.5Ensures complete protection of both hydroxyl groups.
Base NaH, K₂CO₃, DIPEAChoice depends on the reactivity of the substrate and desired reaction conditions.
Solvent THF, DCM, DMFAprotic solvents are used to avoid reaction with the electrophilic MOMCl.
Temperature (°C) 0 - 25Lower temperatures can improve selectivity and reduce by-product formation.
Reaction Time (hours) 1 - 12Monitored by techniques like TLC to determine completion.

Targeted Reduction Approaches for Benzylic Alcohol Formation

Once the phenolic hydroxyl groups are protected, the next critical step is the reduction of a carbonyl group to form the benzylic alcohol functionality of the target molecule. This is typically achieved through the reduction of either an ester or an aldehyde precursor.

Reduction of Ester Precursors

A common and efficient route to this compound involves the reduction of the corresponding methyl ester, methyl 3,5-bis(methoxymethoxy)benzoate. This transformation requires a potent reducing agent capable of reducing an ester to a primary alcohol.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can readily accomplish this conversion. However, milder and more selective reagents are often preferred to avoid potential side reactions. Diisobutylaluminium hydride (DIBAL-H) is a particularly effective reagent for this purpose. The reaction is typically carried out at low temperatures, such as -78 °C, in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). For example, the reduction of methyl 3,5-bis(methoxymethoxy)benzoate with DIBAL-H in DCM at -78 °C provides a direct and high-yielding pathway to this compound.

Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters on its own. However, its reactivity can be enhanced by the addition of certain additives or by using a large excess of the reagent in a protic solvent at elevated temperatures.

The following table outlines common reducing agents for the conversion of esters to alcohols.

Reducing AgentTypical ConditionsNotes
Diisobutylaluminium Hydride (DIBAL-H) DCM or THF, -78 °COffers high selectivity and good yields.
Lithium Aluminum Hydride (LiAlH₄) THF or Diethyl Ether, 0 °C to rtA very powerful, non-selective reducing agent.
Sodium Borohydride (NaBH₄) Protic solvent (e.g., EtOH), refluxGenerally requires forcing conditions or additives for ester reduction.

Reduction of Aldehyde Intermediates

An alternative approach involves the reduction of the aldehyde intermediate, 3,5-bis(methoxymethoxy)benzaldehyde. Aldehydes are more reactive towards nucleophilic reducing agents than esters, allowing for the use of milder reagents and reaction conditions.

Sodium borohydride (NaBH₄) is a widely used reagent for the reduction of aldehydes to primary alcohols due to its selectivity, ease of handling, and compatibility with protic solvents like methanol (B129727) or ethanol (B145695). The reaction is typically carried out at room temperature and is often complete within a few hours. The use of NaBH₄ is advantageous as it does not reduce the ester functionality, should it be present elsewhere in the molecule.

Lithium aluminum hydride (LiAlH₄) can also be used for this transformation, but its high reactivity is often unnecessary for the reduction of a simple aldehyde.

Multi-Step Convergent and Linear Synthesis Pathways

The synthesis of this compound can be approached through either a linear or a convergent synthetic strategy.

A linear synthesis involves a sequential series of reactions where the product of one step becomes the starting material for the next. A plausible and efficient linear pathway for the target molecule commences with a readily available starting material, 3,5-dihydroxybenzoic acid. The synthetic sequence is as follows:

Esterification: The carboxylic acid of 3,5-dihydroxybenzoic acid is first converted to its methyl ester, yielding methyl 3,5-dihydroxybenzoate. This is often done to facilitate purification and handling in subsequent steps.

Methoxymethylation: The two phenolic hydroxyl groups of methyl 3,5-dihydroxybenzoate are then protected as MOM ethers using methoxymethyl chloride and a suitable base, as detailed in section 2.1.

Reduction: Finally, the methyl ester group of the resulting methyl 3,5-bis(methoxymethoxy)benzoate is reduced to the primary alcohol using a reagent such as DIBAL-H, affording the final product, this compound.

A convergent synthesis , in contrast, involves the preparation of several key intermediates separately, which are then combined in the final stages of the synthesis. While a specific convergent synthesis for this compound is not prominently described in the literature, a hypothetical convergent approach could involve the synthesis of a pre-functionalized aromatic piece that is later coupled with a side chain. However, for a molecule of this size and complexity, a linear approach is generally more straightforward and efficient.

Exploration of Sustainable and Green Chemistry Approaches in Synthesis

Traditional methods for the synthesis of this compound often involve the use of hazardous reagents and volatile organic solvents, contributing to environmental concerns. In response, the scientific community has been actively developing more eco-friendly protocols. These approaches prioritize the use of renewable resources, atom economy, and the reduction of energy consumption. Key areas of investigation include enzymatic catalysis, mechanochemical synthesis, the use of greener solvents, and energy-efficient techniques like ultrasound-assisted synthesis.

Enzymatic Synthesis: A Biocatalytic Approach

Enzymatic catalysis offers a highly selective and environmentally benign route for the synthesis of this compound. Lipases, in particular, have shown promise in the methoxymethylation of the precursor, 3,5-dihydroxybenzyl alcohol. One notable advancement is the use of lipase-catalyzed transesterification with vinyl methoxymethyl ether. This method avoids the use of harsh bases and chlorinated reagents, which are common in traditional Williamson ether synthesis.

The enzymatic reaction typically proceeds under mild conditions, such as room temperature and neutral pH, which significantly reduces energy consumption and the formation of byproducts. The high selectivity of enzymes minimizes the need for complex purification steps, further enhancing the green credentials of this approach. While specific yield data for the enzymatic synthesis of this compound is still emerging in peer-reviewed literature, related enzymatic reductions of similar aromatic ketones have demonstrated high conversions and excellent enantioselectivity, underscoring the potential of biocatalysis in this area.

Mechanochemical Synthesis: A Solvent-Free Alternative

Mechanochemistry, particularly ball milling, presents a compelling solvent-free approach to the synthesis of this compound. This technique involves the use of mechanical force to induce chemical reactions between solid-state reactants. By eliminating the need for bulk solvents, mechanochemical synthesis significantly reduces waste and the environmental impact associated with solvent production and disposal.

In the context of the target compound, mechanochemical activation of 3,5-dihydroxybenzyl alcohol with a suitable methoxymethylating agent in a ball mill could provide a direct and efficient route to the desired product. Research into the mechanochemical synthesis of various organic compounds has demonstrated high yields and reduced reaction times compared to conventional solvent-based methods. This approach is particularly attractive for industrial applications as it offers a scalable and sustainable alternative.

Ultrasound-Assisted Synthesis: An Energy-Efficient Method

For the methoxymethylation of 3,5-dihydroxybenzyl alcohol, ultrasound assistance could potentially reduce the required amount of catalyst and promote a more efficient reaction, even in greener solvent systems. Studies on ultrasound-assisted extraction of phenolic compounds and the synthesis of other ethers have shown significant improvements in efficiency, suggesting its applicability to the synthesis of the target molecule.

Research Findings on Sustainable Synthesis Approaches

While direct and detailed research findings on the green synthesis of this compound are still developing, the principles and preliminary data from related transformations are highly encouraging. The following table summarizes the potential advantages of these green methodologies based on current research trends in sustainable organic synthesis.

Synthetic ApproachKey PrinciplesPotential Advantages
Enzymatic Catalysis Use of biocatalysts (e.g., lipases), mild reaction conditions, high selectivity.Reduced energy consumption, high purity of products, avoidance of toxic reagents, biodegradable catalysts.
Mechanochemical Synthesis Solvent-free reaction conditions, use of mechanical energy to drive reactions.Elimination of solvent waste, reduced reaction times, potential for high yields, scalability.
Ultrasound-Assisted Synthesis Use of ultrasonic energy to enhance reaction rates.Shorter reaction times, lower reaction temperatures, potential for improved yields, reduced energy consumption.

Further research is needed to fully quantify the benefits of these green approaches for the synthesis of this compound and to optimize reaction conditions for industrial-scale production. The continued exploration of these sustainable methodologies is crucial for the development of a more environmentally responsible chemical industry.

Chemical Reactivity and Transformation Studies of 3,5 Bis Methoxymethoxy Phenyl Methanol

Oxidative Transformations of the Benzylic Alcohol Moiety

The primary alcohol functionality of (3,5-bis(methoxymethoxy)phenyl)methanol is readily susceptible to oxidation, yielding either the corresponding aldehyde or carboxylic acid, depending on the chosen oxidant and reaction conditions.

Pathways to Aldehyde Derivatives

The selective oxidation of this compound to its aldehyde derivative, 3,5-bis(methoxymethoxy)benzaldehyde, is a crucial transformation for subsequent carbon-carbon bond-forming reactions. This conversion requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid.

Commonly employed reagents for this purpose include Dess-Martin periodinane (DMP) and activated manganese dioxide (MnO₂). The use of DMP in anhydrous dichloromethane (B109758) (DCM) at low temperatures provides a clean and efficient route to the aldehyde. rsc.org In one documented procedure, the alcohol was treated with DMP at 0°C, and after filtration through celite and a workup with sodium bicarbonate and sodium thiosulfate, 3,5-bis(methoxymethoxy)benzaldehyde was isolated in 91% yield. rsc.org

Alternatively, manganese dioxide offers a heterogeneous and selective method for the oxidation of benzylic alcohols. In a reported synthesis, this compound was stirred with a significant excess of MnO₂ in dichloromethane at room temperature for 12 hours. google.com After filtration through celite, the desired aldehyde was obtained as a colorless amorphous solid. google.com Another study utilized MnO₂ in anhydrous dichloromethane, allowing the reaction to proceed for 26 hours at room temperature to achieve the oxidation. acs.org

Table 1: Oxidation of this compound to 3,5-bis(methoxymethoxy)benzaldehyde

Oxidizing Agent Solvent Reaction Conditions Yield Reference
Dess-Martin periodinane Dichloromethane 0°C 91% rsc.org
Manganese dioxide Dichloromethane Room temperature, 12 h - google.com
Manganese dioxide Dichloromethane Room temperature, 26 h - acs.org

Derivatization to Carboxylic Acid Analogues

Further oxidation of the benzylic alcohol or the intermediate aldehyde leads to the formation of 3,5-bis(methoxymethoxy)benzoic acid. A common and effective method for this transformation is the Pinnick oxidation, which utilizes sodium chlorite (B76162) (NaClO₂) as the oxidant in the presence of a chlorine scavenger, such as 2-methyl-2-butene.

In a specific example, the aldehyde derivative, 3,5-bis(methoxymethoxy)-4-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl]benzaldehyde, was subjected to Pinnick oxidation conditions. thieme-connect.comresearchgate.net Treatment with sodium chlorite and sodium dihydrogen phosphate (B84403) in a mixture of tert-butanol (B103910) and water afforded the corresponding carboxylic acid in a high yield of 95%. thieme-connect.com This two-step sequence from the alcohol to the carboxylic acid, via the aldehyde, is a reliable and high-yielding route.

Further Reduction Chemistry of Functionalized Derivatives

The aldehyde and carboxylic acid derivatives of this compound can be reduced back to the benzylic alcohol or other functional groups. The choice of reducing agent is critical for achieving the desired transformation.

The reduction of 3,5-bis(methoxymethoxy)benzaldehyde to this compound can be readily accomplished using sodium borohydride (B1222165) (NaBH₄). In a reported procedure, the aldehyde was treated with sodium borohydride in dry ethanol (B145695) for 15 minutes. tandfonline.comnih.gov This mild reducing agent selectively reduces the aldehyde in the presence of the MOM-protected phenol (B47542) groups.

For the reduction of the corresponding carboxylic acid ester, a stronger reducing agent is required. Lithium aluminum hydride (LiAlH₄) is effective for this purpose. In a documented synthesis, methyl 3,5-bis(methoxymethoxy)benzoate was dissolved in anhydrous diethyl ether and added to a slurry of LiAlH₄. rsc.org The reaction was stirred for 5 hours at room temperature, followed by a careful workup with saturated ammonium (B1175870) chloride solution to yield this compound. rsc.org

Table 2: Reduction of Functionalized Derivatives of this compound

Substrate Reducing Agent Solvent Reaction Conditions Product Reference
3,5-bis(methoxymethoxy)benzaldehyde Sodium borohydride Ethanol 15 minutes This compound tandfonline.comnih.gov
Methyl 3,5-bis(methoxymethoxy)benzoate Lithium aluminum hydride Diethyl ether Room temperature, 5 h This compound rsc.org

Mechanistic Insights into Nucleophilic and Electrophilic Reactivity

The reactivity of the benzylic position and the aromatic ring of this compound and its derivatives is influenced by the electronic nature of the substituents. The two MOM-ether groups are ortho, para-directing and activating for electrophilic aromatic substitution, while the benzylic alcohol can be converted into a good leaving group for nucleophilic substitution reactions.

Nucleophilic substitution at the benzylic carbon typically requires conversion of the hydroxyl group into a better leaving group, such as a halide. For instance, treatment of this compound with carbon tetrabromide and triphenylphosphine (B44618) in dichloromethane can generate the corresponding benzyl (B1604629) bromide, 1-(bromomethyl)-3,5-bis(methoxymethoxy)benzene. unicam.itresearchgate.net This bromide is then susceptible to displacement by various nucleophiles.

The electron-rich nature of the aromatic ring, due to the two ortho, para-directing methoxymethoxy groups, facilitates electrophilic aromatic substitution. These reactions are expected to occur at the positions ortho and para to the activating groups. However, the steric hindrance from the MOM groups and the benzylic substituent can influence the regioselectivity of the substitution. Acid-catalyzed reactions must be approached with caution, as the acidic conditions can also lead to the cleavage of the MOM protecting groups. scielo.brscielo.br

Selective Deprotection Strategies for Methoxymethoxy Groups

The methoxymethoxy (MOM) groups are widely used to protect hydroxyl functionalities due to their stability under a range of conditions. However, their removal is a critical step in many synthetic sequences, and selective deprotection is often desired.

Acid-Catalyzed Cleavage Methodologies

The most common method for the cleavage of MOM ethers is through acid catalysis. The reaction proceeds by protonation of one of the ether oxygens, followed by elimination to form a resonance-stabilized oxocarbenium ion and methanol (B129727). Subsequent attack by water leads to the formation of a hemiacetal, which then decomposes to the free phenol and formaldehyde.

A variety of acidic reagents can be employed for this purpose. In the context of a chalcone (B49325) synthesis, the deprotection of a 3,5-bis(methoxymethoxy)benzaldehyde derivative was achieved by heating in methanol with 3 M hydrochloric acid. tandfonline.com Another mild and selective method involves the use of a solid-supported acid catalyst, such as sodium bisulfate on silica (B1680970) gel. acs.org This heterogeneous system allows for easy separation of the catalyst from the reaction mixture. For instance, treatment of a bis-MOM-protected compound with sodium bisulfate on silica resulted in the selective cleavage of a single MOM group. acs.org p-Toluenesulfonic acid has also been utilized for the deprotection of MOM groups in related structures. tandfonline.comnih.gov

Table 3: Acid-Catalyzed Deprotection of MOM Ethers in Related Compounds

Reagent Solvent Reaction Conditions Substrate Reference
3 M Hydrochloric acid Methanol Heating 3,5-bis(methoxymethoxy)acetophenone derivative tandfonline.com
Sodium bisulfate on silica - - bis-MOM-protected aldehyde acs.org
p-Toluenesulfonic acid Benzene (B151609) Heating to boiling MOM-protected alcohol tandfonline.comnih.gov

Alternative Chemical Deprotection Protocols

The methoxymethoxy (MOM) group is a widely utilized protecting group for hydroxyl functionalities due to its stability under a range of conditions. However, its removal often requires acidic conditions, which may not be compatible with other sensitive functional groups within a molecule. Consequently, the development of alternative, milder deprotection protocols is an active area of research. For phenolic MOM ethers, such as those in this compound, several alternative methods have been reported, offering improved selectivity and efficiency.

One such approach involves the use of zinc bromide and n-propanethiol (n-PrSH). This reagent system has been shown to effectively cleave phenolic MOM ethers. The reaction proceeds rapidly, often in under ten minutes, and provides high yields of the corresponding phenol. A key advantage of this method is its selectivity, as it can deprotect MOM ethers in the presence of other common protecting groups.

Another effective method utilizes silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄·SiO₂). This heterogeneous catalyst offers a simple and environmentally friendly approach to the deprotection of phenolic MOM ethers. The reaction is typically carried out at room temperature in a solvent such as dichloromethane, and the solid catalyst can be easily removed by filtration upon completion of the reaction. This protocol is characterized by its operational simplicity, short reaction times, and excellent yields.

Heteropoly acids, such as the Wells-Dawson acid (H₆P₂W₁₈O₆₂), have also been employed as efficient catalysts for the deprotection of phenolic MOM ethers. These catalysts can be used in bulk or supported on silica. The reactions are generally clean, with simple work-up procedures, and afford the deprotected phenols in good to excellent yields. The reusability of these solid acid catalysts makes them an attractive option from both an economic and environmental perspective.

The table below summarizes various alternative deprotection protocols applicable to phenolic MOM ethers.

Reagent/CatalystSolventTemperatureReaction TimeYield (%)
ZnBr₂ / n-PrSHDichloromethaneRoom Temp.< 10 minHigh
NaHSO₄·SiO₂DichloromethaneRoom Temp.0.5 - 2 h85-95
Wells-Dawson AcidDichloroethane60 °C< 1 hHigh

Derivatization and Functional Group Interconversions on the Aromatic Ring

The two methoxymethoxy groups at the 3 and 5 positions of the phenyl ring in this compound act as strong activating groups, directing electrophilic substitution to the ortho and para positions. Given the substitution pattern, the 2, 4, and 6 positions are all activated. This high degree of activation facilitates a range of derivatization reactions on the aromatic ring.

The electron-rich nature of the aromatic ring in this compound makes it a prime candidate for various electrophilic aromatic substitution reactions.

Halogenation: The introduction of halogen atoms onto the aromatic ring can be achieved under mild conditions. For instance, bromination can be carried out using reagents like N-bromosuccinimide (NBS) in a suitable solvent. The high activation of the ring suggests that multiple substitutions are possible if the stoichiometry of the halogenating agent is not carefully controlled.

Nitration: Nitration of highly activated aromatic rings must be conducted with caution to avoid over-reaction and potential oxidation. Milder nitrating agents, such as nitric acid in acetic anhydride, are often preferred over the more aggressive nitric acid/sulfuric acid mixture. These conditions can lead to the selective introduction of a nitro group at one of the activated positions.

Formylation: The introduction of a formyl group onto the aromatic ring can be accomplished through various methods, such as the Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) or the Gattermann reaction (using hydrogen cyanide and a Lewis acid catalyst). These reactions provide a route to substituted benzaldehydes, which are valuable synthetic intermediates.

The following table outlines representative electrophilic aromatic substitution reactions on activated aromatic systems analogous to this compound.

ReactionReagentProduct Type
BrominationN-Bromosuccinimide (NBS)Bromo-substituted derivative
NitrationHNO₃ / Acetic AnhydrideNitro-substituted derivative
FormylationPOCl₃ / DMF (Vilsmeier-Haack)Formyl-substituted derivative

Beyond their role as protecting groups, the methoxymethoxy groups themselves can undergo chemical transformations. Under certain acidic conditions, it is possible to achieve transacetalization, where the MOM group is exchanged for another acetal (B89532). For example, reaction with a diol in the presence of an acid catalyst can lead to the formation of a cyclic acetal.

Furthermore, the reaction of aromatic MOM ethers with certain Lewis acids in the presence of nucleophiles can lead to the cleavage of the C-O bond on the methyl side of the ether, potentially allowing for the introduction of other functional groups. However, these transformations are less common and often require specific and carefully controlled reaction conditions to be selective.

Applications As a Key Intermediate in Complex Molecule Construction

Strategic Component in Natural Product Total Synthesis

The precise arrangement of functional groups in (3,5-bis(methoxymethoxy)phenyl)methanol makes it an ideal starting material for the synthesis of several natural products and their analogues.

The schweinfurthins are a family of natural products that have garnered significant interest due to their potent and selective anti-proliferative activities, particularly against central nervous system cancer cell lines. researchgate.net The scarcity of these compounds from natural sources has spurred extensive efforts in their total synthesis and the creation of analogues to better understand their structure-activity relationships. nih.gov

In the synthesis of schweinfurthin analogues, this compound serves as a crucial starting material for the "D-ring" portion of the target molecule. nih.gov For instance, in the preparation of fluorescently-tagged and nitro-substituted schweinfurthin analogues, the known benzylic alcohol, this compound, is the precursor to a key aldehyde intermediate. nih.gov This transformation is achieved through a directed ortho-metalation (DoM) followed by formylation. nih.gov

Table 1: Synthesis of Aldehyde Intermediate from this compound for Schweinfurthin Analogues

StepPrecursorReagentsProductYieldReference
1This compound1. s-BuLi, TMEDA, THF, -78 °C2-formyl-1,3-bis(methoxymethoxy)-5-((trimethylsilyl)ethynyl)benzeneModest nih.gov
2. DMF

This aldehyde is then carried forward through several steps, including a Horner-Wadsworth-Emmons reaction, to construct the complex bis-stilbene backbone of the schweinfurthin analogues. nih.gov The use of the MOM-protected precursor is critical, as the unprotected resorcinol (B1680541) substructure in some schweinfurthin analogues has been linked to instability and decomposition. nih.gov

Baulamycin A is another natural product with noteworthy biological activity. The total synthesis of this complex molecule requires a convergent strategy, where different fragments of the molecule are synthesized separately before being joined together. This compound plays a pivotal role in the synthesis of the left-hand side (LHS) fragment of baulamycin A. nih.gov

In a reported gram-scale synthesis, the starting material, 3,5-dihydroxybenzoic acid, is first converted to its methyl ester and then protected with MOM groups. The resulting ester is subsequently reduced to furnish this compound in high yield. nih.gov This alcohol is then oxidized to the corresponding aldehyde, which serves as a key intermediate for the subsequent steps in the synthesis of the LHS fragment. nih.gov

Table 2: Synthesis of this compound as an Intermediate for Baulamycin A

StepPrecursorReagentsProductYieldReference
1Methyl 3,5-bis(methoxymethoxy)benzoateDIBAL-H, DCM, -78 °CThis compound95% nih.gov

The resulting alcohol is a stable, easily handled intermediate that sets the stage for the construction of the complex carbon skeleton of baulamycin A. nih.gov

While research has been conducted on the total synthesis of flavan-alkaloids such as kinkeloids A and B, current literature does not indicate the use of this compound as a direct precursor. The reported syntheses of these particular scaffolds start from different, albeit structurally related, building blocks like 3,4-bis(methoxymethoxy)benzaldehyde. nih.gov

Precursor for Diverse Pharmaceutical Building Blocks

This compound is classified as a building block in chemical supplier catalogues, indicating its utility in organic synthesis. cymitquimica.com Its structure, featuring a reactive benzyl (B1604629) alcohol and protected phenols, makes it theoretically suitable for conversion into a variety of other synthons for pharmaceutical development, such as halides, amines, or more complex side chains. However, specific, published examples of its conversion into a diverse range of general pharmaceutical building blocks, beyond its incorporation into the complex molecules discussed elsewhere in this article, are not widely documented in scientific literature.

Applications in the Synthesis of Materials Science Precursors

The 3,5-dihydroxybenzyl alcohol core of this compound is a common structural motif in the synthesis of dendritic polymers and other macromolecules. nih.gov These hyperbranched structures are of interest for applications in catalysis, drug delivery, and photoactive materials. nih.gov The benzyl alcohol can serve as the focal point for the convergent growth of dendrons, or the entire molecule can be elaborated into a monomer for polymerization. While related compounds like [3,5-bis(benzyloxy)phenyl]methanol are explicitly used in dendrimer synthesis, direct evidence for the application of this compound as a precursor in materials science is not prominently featured in the reviewed literature. nih.gov

Integration into Curcuminoid Analogue Development

Curcumin (B1669340), a natural compound from turmeric, has attracted considerable attention for its potential health benefits, but its therapeutic application is limited by poor bioavailability. This has led to the development of numerous curcuminoid analogues to improve its pharmacological properties.

One such analogue, GO-Y030, a diarylpentanoid, has demonstrated potent anti-tumor activity, being significantly more effective than curcumin in certain cancer cell lines. The synthesis of GO-Y030 utilizes a derivative of this compound. Specifically, the corresponding aldehyde, 3,5-bis(methoxymethoxy)benzaldehyde, is condensed with acetone (B3395972) to form the central pentadienone core. This aldehyde is readily prepared by the oxidation of this compound. The resulting compound, (1E,4E)-1,5-bis[3,5-bis(methoxymethoxy)phenyl]penta-1,4-dien-3-one (GO-Y030), retains the protected resorcinol structure from its precursor. cymitquimica.com

Table 3: Curcuminoid Analogue Derived from a this compound Precursor

Compound NameStructureKey PrecursorReported ActivityReference
GO-Y030(1E,4E)-1,5-bis[3,5-bis(methoxymethoxy)phenyl]penta-1,4-dien-3-one3,5-bis(methoxymethoxy)benzaldehydePotent anti-tumor effects on malignant meningioma cell lines cymitquimica.com

This application underscores the value of the (3,5-bis(methoxymethoxy)phenyl) core in medicinal chemistry for the development of novel therapeutic candidates.

Advanced Spectroscopic Characterization Techniques for Structural and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of (3,5-bis(methoxymethoxy)phenyl)methanol. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the unambiguous assignment of each atom within the molecular framework.

The ¹H NMR spectrum of this compound provides specific information about the chemical environment of the hydrogen atoms. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the aromatic protons, the benzylic alcohol protons, and the methoxymethyl (MOM) protecting groups are observed.

The aromatic region displays two signals corresponding to the two types of protons on the 1,3,5-trisubstituted benzene (B151609) ring. The single proton at the C2 position typically appears as a triplet (or a finely split singlet), while the two equivalent protons at the C4 and C6 positions appear as a doublet. The benzylic CH₂ group adjacent to the hydroxyl function gives rise to a singlet, and the hydroxyl proton itself often appears as a broad singlet, the chemical shift of which can be concentration-dependent. The two equivalent MOM groups show two characteristic singlets: one for the two O-CH₂-O methylene (B1212753) groups and another for the two methoxy (B1213986) (OCH₃) groups.

Detailed findings for the proton signals are summarized below. rsc.orgrsc.org

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Ar-H (C4-H, C6-H)6.70d2HAromatic
Ar-H (C2-H)6.62t1HAromatic
O-CH₂ -O5.15s4HMOM Acetal (B89532)
Ar-CH₂ -OH4.62s2HBenzylic
O-CH₃ 3.48s6HMOM Methoxy
-OH 1.95t1HHydroxyl
Note: Data presented is a representative compilation from literature sources and may vary slightly based on solvent and concentration. Multiplicity Key: s = singlet, d = doublet, t = triplet.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Due to the symmetry of the molecule, the spectrum shows a reduced number of signals.

There are six distinct carbon environments in this compound. The carbon atoms of the benzene ring (C1, C2, C3/C5, C4/C6), the benzylic carbon (Ar-CH₂-OH), the acetal methylene carbon (O-CH₂-O), and the methoxy carbon (-OCH₃) each produce a unique signal. The chemical shifts are indicative of their electronic environment; for instance, the carbons bonded to oxygen (C3/C5, Ar-CH₂-OH, O-CH₂-O, -OCH₃) are shifted downfield. rsc.org

A summary of the carbon-13 chemical shifts is provided in the table below. rsc.org

Carbon AtomChemical Shift (δ, ppm)Assignment
C1158.4Aromatic (ipso, attached to MOM)
C3, C5143.6Aromatic (ipso, attached to CH₂OH)
C4, C6107.9Aromatic CH
C2104.0Aromatic CH
O-C H₂-O94.4MOM Acetal
Ar-C H₂-OH65.0Benzylic
O-C H₃56.0MOM Methoxy
Note: Data presented is a representative compilation from literature sources. Assignments are based on established chemical shift predictions and data from analogous compounds.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

HRMS is a critical technique for confirming the elemental formula of this compound by providing a highly accurate mass measurement. The molecular weight of the compound is 228.24 g/mol . rsc.orgcymitquimica.com Using techniques like electrospray ionization (ESI), the mass of the protonated molecule ([M+H]⁺) can be determined with high precision.

The expected exact mass for the protonated molecule, [C₁₁H₁₇O₅]⁺, is 229.1076. While direct HRMS data for the alcohol is not widely published, data for the corresponding aldehyde, 3,5-bis(methoxymethoxy)benzaldehyde, which has the formula C₁₁H₁₄O₅, is available. The calculated value for its protonated form ([M+H]⁺) is 227.0919, with an experimentally found value of 227.0928. rsc.org This provides strong evidence for the elemental composition of the shared (3,5-bis(methoxymethoxy)phenyl) core structure.

Fragmentation analysis would typically show the loss of characteristic fragments, such as the methoxymethyl group (-CH₂OCH₃, 45 Da) or water (-H₂O, 18 Da) from the parent ion, further corroborating the structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

Key expected absorption bands include:

O-H Stretch: A strong, broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the hydroxyl (-OH) group of the alcohol, with the broadening due to hydrogen bonding.

C-H Stretch (Aromatic): Absorption bands appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) correspond to the C-H stretching vibrations of the benzene ring.

C-H Stretch (Aliphatic): Strong absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) are due to the C-H stretching vibrations of the methylene (CH₂) and methyl (CH₃) groups in the methoxymethyl and benzylic moieties.

C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic ring.

C-O Stretch: Strong absorption bands in the 1250-1000 cm⁻¹ range are characteristic of C-O stretching vibrations. This region is often complex but will contain prominent peaks for the C-O stretch of the primary alcohol and the acetal C-O-C bonds of the MOM ethers.

Computational Chemistry and Mechanistic Investigations of 3,5 Bis Methoxymethoxy Phenyl Methanol and Its Derivatives

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

DFT calculations are a cornerstone of modern computational chemistry, providing insights into the electronic characteristics of molecules. For (3,5-bis(methoxymethoxy)phenyl)methanol, such studies would be invaluable but are not currently published. The following subsections outline the specific parameters that would be investigated in a typical DFT analysis.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, indicates the molecule's chemical stability and reactivity. mdpi.com A smaller gap generally suggests higher reactivity. For related compounds, DFT calculations have been used to determine these energy levels and predict reactivity. mdpi.comnih.gov Without specific studies on this compound, no data for its HOMO-LUMO gap can be presented.

Ionization Potential (IP) and Electron Affinity (EA) are quantum chemical descriptors that relate to the energies of the HOMO and LUMO, respectively. IP is the energy required to remove an electron, while EA is the energy released when an electron is added. These values are critical for understanding the redox properties of a compound. Specific calculated values for this compound are not available in the literature.

The electrophilicity index (ω) quantifies the ability of a species to accept electrons. nih.gov The Density of States (DOS) provides a graphical representation of the distribution of molecular orbitals at different energy levels. Both are valuable outputs of DFT calculations that offer a deeper understanding of a molecule's electronic behavior. Such computations have not been published for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

A Molecular Electrostatic Potential (MEP) map is a color-coded 3D visualization that illustrates the charge distribution within a molecule. mdpi.com It is an effective tool for identifying nucleophilic (electron-rich, typically colored red) and electrophilic (electron-poor, typically colored blue) sites. mdpi.comnih.gov For this compound, an MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and methoxymethoxy groups, indicating these as sites for electrophilic attack. Conversely, the hydrogen of the hydroxyl group would exhibit a positive potential, marking it as an acidic site. While this is a chemically intuitive prediction, a specific, calculated MEP map for this compound is not available in the scientific literature.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is frequently used to model reaction pathways, calculating the energies of reactants, products, intermediates, and transition states. This allows for the elucidation of reaction mechanisms at a molecular level. Potential reactions involving this compound could include nucleophilic substitution at the benzylic position or reactions involving the hydroxyl group. However, no specific mechanistic studies or transition state analyses for reactions involving this compound have been found in the reviewed literature.

Structure Property Relationship Spr Studies of 3,5 Bis Methoxymethoxy Phenyl Methanol Derivatives

Impact of Methoxymethoxy Protecting Groups on Molecular Polarity and Solubility in Synthetic Media

The methoxymethoxy (MOM) group is a widely utilized protecting group for alcohols and phenols due to its stability under a range of conditions and its relatively straightforward introduction and removal. The two MOM groups in (3,5-bis(methoxymethoxy)phenyl)methanol significantly influence the molecule's polarity and solubility profile compared to its unprotected precursor, 3,5-dihydroxybenzyl alcohol.

The modification of polarity and solubility by the MOM groups can be a critical factor in the success of a synthetic sequence. For instance, in multi-step syntheses, the ability to transition between different solvent systems for reaction and purification is essential. The MOM-protected derivative's solubility characteristics facilitate its use in a broader array of synthetic transformations, including but not limited to, nucleophilic substitutions and coupling reactions. cymitquimica.com

To illustrate the impact of the protecting groups on solubility, the following interactive table provides a qualitative comparison of the solubility of 3,5-dihydroxybenzyl alcohol and this compound in various common laboratory solvents.

Solvent3,5-dihydroxybenzyl alcohol SolubilityThis compound Solubility
WaterHighLow
Methanol (B129727)HighModerate
Dichloromethane (B109758)LowHigh
TetrahydrofuranModerateHigh
HexanesVery LowLow

This table is illustrative and based on general principles of organic chemistry.

Stereochemical and Positional Effects of Substituents on Synthetic Outcomes

The reactivity of the benzylic alcohol in this compound and its derivatives is subject to the electronic and steric influence of substituents on the aromatic ring. The placement of electron-donating or electron-withdrawing groups can significantly alter the course and efficiency of synthetic transformations.

The two MOM groups at the 3 and 5 positions are electron-donating through resonance, which can influence the reactivity of the benzylic position. However, their primary role is often protection. The introduction of other substituents, for example at the 2, 4, or 6 positions, can have more pronounced stereochemical and positional effects.

For instance, the introduction of a bulky substituent at the 2-position would create significant steric hindrance around the benzylic alcohol. This could impede the approach of reagents, potentially leading to lower reaction yields or requiring more forcing reaction conditions. Conversely, such steric bulk could be exploited to induce stereoselectivity in reactions where a new chiral center is formed at the benzylic position. By directing the approach of a reagent from the less hindered face of the molecule, a degree of asymmetric induction could be achieved.

The electronic nature of substituents also plays a critical role. An electron-withdrawing group, such as a nitro or cyano group, on the aromatic ring would destabilize a carbocation intermediate at the benzylic position, thereby disfavoring SN1-type reactions. In contrast, electron-donating groups would stabilize such an intermediate, facilitating these reaction pathways.

The following table illustrates hypothetical effects of different substituents on the synthetic outcomes of a generic reaction at the benzylic alcohol of a this compound derivative.

Substituent at C4Electronic EffectSteric HindrancePredicted Impact on SN1 ReactivityPredicted Impact on SN2 Reactivity
-HNeutralLowBaselineBaseline
-NO2Electron-withdrawingLowDecreasedIncreased
-OCH3Electron-donatingLowIncreasedDecreased
-C(CH3)3Electron-donating (weak)HighSlightly IncreasedSignificantly Decreased

This table is illustrative and based on established principles of physical organic chemistry.

Rational Design Strategies for Optimized Chemical Synthesis based on Structural Modifications

The principles of structure-property relationships are fundamental to the rational design of synthetic routes. By understanding how structural modifications to the this compound core affect its properties, chemists can devise more efficient and effective synthetic strategies.

Furthermore, the deliberate introduction of substituents onto the aromatic ring can be a powerful tool for optimizing a synthesis. For example, if a particular reaction step is sluggish, the introduction of an activating group at a strategic position could enhance the reaction rate. Conversely, if a reaction is too vigorous or unselective, the introduction of a deactivating group could temper the reactivity and improve the outcome.

In the context of synthesizing a library of derivatives based on the this compound scaffold, a rational design approach would involve:

Selection of a Core Scaffold: Starting with this compound for its favorable solubility and protected functional groups.

Introduction of Diversity Elements: Planning the synthesis to incorporate a variety of substituents at different positions on the aromatic ring or to modify the benzylic alcohol.

Predictive Analysis: Using computational models and an understanding of steric and electronic effects to predict how each modification will influence the reactivity and properties of the resulting derivative.

Iterative Refinement: Analyzing the experimental results from the synthesis of initial derivatives to refine the predictive models and guide the design of subsequent generations of compounds with improved properties or synthetic accessibility.

This iterative process of design, synthesis, and analysis allows for the efficient exploration of chemical space and the optimization of synthetic routes to target molecules with desired characteristics.

Q & A

Q. What role do methoxymethoxy substituents play in modulating biological activity, and how can SAR studies optimize derivative design?

  • Methodological Answer : Structure-activity relationship (SAR) studies show that 3,5-bis(methoxymethoxy) groups enhance solubility and bioavailability by masking polar hydroxyl groups. In antitumor curcuminoid analogs (e.g., GO-Y030), these substituents improve cellular uptake and binding affinity to kinases (IC50_{50} < 1 µM). Activity is assayed via MTT cytotoxicity tests (e.g., against HCT-116 colon cancer cells) . Derivative optimization involves replacing methoxymethoxy with bulkier groups (e.g., trifluoromethyl) to assess steric effects .

Q. How can computational models predict the biological activity of this compound derivatives?

  • Methodological Answer : The PASS (Prediction of Activity Spectra for Substances) program evaluates bioactivity based on structural fingerprints. For fluorinated analogs (e.g., 3,5-bis(tetrafluoroethoxy) derivatives), PASS predicts anti-inflammatory (Pa > 0.7) and anticancer (Pa > 0.6) potential. Molecular docking (AutoDock Vina) further screens for binding to COX-2 (PDB: 5KIR) and EGFR (PDB: 1M17) targets .

Contradictions and Limitations

  • vs. : While methoxymethoxy groups enhance solubility, fluorinated analogs (e.g., bis-trifluoromethyl derivatives) show conflicting bioactivity trends, suggesting substituent-specific effects that require empirical validation .
  • Synthesis Yields : Higher yields (85%) in chlorination methods contrast with moderate yields (72%) in methoxymethylation , highlighting trade-offs between efficiency and functional group compatibility.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.